Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II)
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Overview
Description
Bis(trimethylsilyl)methylpalladium(II) is an organometallic compound with the molecular formula C16H34PdSi2. It is widely used as a catalyst in various organic synthesis reactions due to its unique chemical properties. The compound features a palladium center coordinated to a 1,5-cyclooctadiene ligand and two trimethylsilylmethyl groups, making it a versatile reagent in the field of organometallic chemistry .
Mechanism of Action
Target of Action
Bis(trimethylsilyl)methylpalladium(II) is a novel palladium complex . As a catalyst, its primary targets are the reactants in the chemical reactions it facilitates . The role of this compound is to lower the activation energy of the reaction and increase the rate of reaction .
Mode of Action
The compound interacts with its targets by facilitating the transfer of electrons or the formation of new bonds . This interaction results in the conversion of reactants to products at a faster rate .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it catalyzes. It is known to be used in the synthesis of allylsilanes via the silyl-heck reaction and aryl fluorides .
Result of Action
The molecular and cellular effects of the compound’s action are the successful facilitation of the desired chemical reactions . This results in the formation of the desired products from the reactants .
Action Environment
The action, efficacy, and stability of Bis(trimethylsilyl)methylpalladium(II) can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, it is known to be stable at temperatures of -20°C .
Biochemical Analysis
Biochemical Properties
Bis(trimethylsilyl)methylpalladium(II) plays a crucial role in biochemical reactions, particularly in catalysis. This compound interacts with various enzymes and proteins, facilitating the formation and breaking of chemical bonds. For instance, it is known to interact with enzymes involved in the synthesis of allylsilanes and aryl fluorides . The nature of these interactions often involves the coordination of the palladium center with the active sites of the enzymes, leading to the activation or inhibition of the enzymatic activity.
Cellular Effects
The effects of Bis(trimethylsilyl)methylpalladium(II) on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, its catalytic activity can lead to the production of reactive intermediates that may impact cellular health and function.
Molecular Mechanism
At the molecular level, Bis(trimethylsilyl)methylpalladium(II) exerts its effects through several mechanisms. One primary mechanism involves the binding of the palladium center to specific biomolecules, leading to the formation of stable complexes. These complexes can either activate or inhibit enzymatic reactions, depending on the nature of the interaction . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(trimethylsilyl)methylpalladium(II) can change over time. The stability of this compound is influenced by various factors, including temperature and the presence of other reactive species . Over time, it may degrade, leading to a decrease in its catalytic activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of Bis(trimethylsilyl)methylpalladium(II) vary with different dosages in animal models. At low doses, the compound may exhibit beneficial catalytic properties without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal catalytic activity without adverse effects.
Metabolic Pathways
Bis(trimethylsilyl)methylpalladium(II) is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it has been shown to affect pathways involved in the synthesis of organic molecules and the detoxification of reactive intermediates .
Transport and Distribution
Within cells and tissues, Bis(trimethylsilyl)methylpalladium(II) is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its catalytic effects. The compound’s distribution is also influenced by its chemical properties, including solubility and stability .
Subcellular Localization
The subcellular localization of Bis(trimethylsilyl)methylpalladium(II) is critical for its activity and function. This compound is often directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with target biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylpalladium(II) typically involves the reaction of palladium(II) chloride with 1,5-cyclooctadiene and trimethylsilylmethyl lithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of Bis(trimethylsilyl)methylpalladium(II) follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)methylpalladium(II) undergoes various types of chemical reactions, including:
Oxidative Addition: The compound can react with organic halides to form palladium(IV) intermediates.
Reductive Elimination: This reaction is often used to form carbon-carbon or carbon-heteroatom bonds.
Substitution Reactions: The compound can participate in ligand exchange reactions, where the 1,5-cyclooctadiene or trimethylsilylmethyl groups are replaced by other ligands
Common Reagents and Conditions
Common reagents used in reactions with Bis(trimethylsilyl)methylpalladium(II) include organic halides, phosphines, and various nucleophiles. The reactions are typically carried out under inert atmospheres to prevent oxidation and at controlled temperatures to ensure optimal reaction rates .
Major Products
The major products formed from reactions involving Bis(trimethylsilyl)methylpalladium(II) include various organopalladium complexes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Bis(trimethylsilyl)methylpalladium(II) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)palladium(II) chloride
- Tetrakis(triphenylphosphine)palladium(0)
- Palladium(II) acetate
Uniqueness
Bis(trimethylsilyl)methylpalladium(II) is unique due to its combination of 1,5-cyclooctadiene and trimethylsilylmethyl ligands, which provide a balance of stability and reactivity. This makes it particularly effective in catalyzing a wide range of organic reactions compared to other palladium complexes .
Properties
CAS No. |
225931-80-6 |
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Molecular Formula |
C16H34PdSi2 |
Molecular Weight |
389.0 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) |
InChI |
InChI=1S/C8H12.2C4H11Si.Pd/c1-2-4-6-8-7-5-3-1;2*1-5(2,3)4;/h1-2,7-8H,3-6H2;2*1H2,2-4H3;/q;2*-1;+2/b2-1-,8-7-;;; |
InChI Key |
MEMCDCLCEZMOBR-PHFPKPIQSA-N |
Isomeric SMILES |
C[Si]([CH2-])(C)C.C[Si]([CH2-])(C)C.C1/C=C\CC/C=C\C1.[Pd+2] |
SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C1CC=CCCC=C1.[Pd+2] |
Canonical SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C1CC=CCCC=C1.[Pd+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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